NB001

概要

科学的研究の応用

NB-001 has a wide range of scientific research applications:

Chemistry: Used in studies involving adenylyl cyclase 1-mediated cell signaling.

Biology: Investigated for its effects on neural and non-neural pain pathways.

Medicine: Explored as a treatment for recurrent cold sores and other viral infections.

Industry: Utilized in the development of topical antiviral treatments and other pharmaceutical applications

作用機序

NB-001は、細胞内の環状アデノシン一リン酸(cAMP)の蓄積を減少させるアデニル酸シクラーゼ1を阻害することによって効果を発揮します。この阻害は、疼痛知覚とウイルス複製に関与するさまざまなシグナル伝達経路に影響を与えます。 この化合物は、NanoStat抗菌技術を使用して、組織のバイオアベイラビリティと有効性を高めています。 .

類似化合物の比較

NB-001は、アデニル酸シクラーゼ1阻害剤と局所抗ウイルス剤の両方の役割を担うユニークな化合物です。類似の化合物には、以下が含まれます。

アデノシン5'-一リン酸: 別のアデニル酸シクラーゼ阻害剤ですが、薬理学的特性が異なります。

ネルラビーン: がん治療に使用されるプリンヌクレオシド類似体。

プルバノロールB: 異なる分子標的を持つサイクリン依存性キナーゼ阻害剤。

NB-001は、アデニル酸シクラーゼ1の特異的な阻害と、疼痛管理と抗ウイルス治療の両方の用途において際立っています。 .

生化学分析

Biochemical Properties

NB001 interacts with AC1, a key intracellular protein that causes both presynaptic and postsynaptic forms of long-term potentiation (LTP) . By inhibiting AC1, this compound can block behavioral sensitization and injury-related anxiety in animal models of chronic pain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly weaken joint pain-related behavior in animal models of arthritis . It also has been shown to block the induction of LTP in brain slices prepared from the anterior cingulate cortex (ACC), a brain region critical for pain perception .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of AC1 . This inhibition blocks the presynaptic release of glutamate and postsynaptic responses of AMPA receptors and NMDA receptors, which are enhanced in conditions like chronic pain . By inhibiting AC1, this compound can block the induction of LTP, a process that contributes to chronic pain and related emotional disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to block the induction of LTP in the ACC of animal models of chronic pain

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at different dosages. For example, this compound treatment (3 mg/kg) significantly weakened joint pain-related behavior in mouse models of ankle joint arthritis and knee joint arthritis

Metabolic Pathways

As a selective inhibitor of AC1, it likely interacts with enzymes and cofactors involved in the adenylyl cyclase pathway

準備方法

合成経路および反応条件

NB-001の合成は、6-アミノ-9H-プリンと2-(2-クロロエチルアミノ)エタノールを塩基性条件下で反応させることを含みます。 反応は通常、ジメチルホルムアミドなどの有機溶媒中で、炭酸カリウムなどの塩基を添加して反応を促進することにより行われます。 .

工業的製造方法

NB-001の工業的製造は、同じ基本的な反応原理を使用して大規模な合成を行うことを含みますが、より高い収率と純度のために最適化されています。 これには、高純度の試薬の使用、反応条件の制御、および再結晶やクロマトグラフィーなどの高度な精製技術が含まれます。 .

化学反応の分析

反応の種類

NB-001は、以下を含むいくつかの種類の化学反応を起こします。

酸化: NB-001は酸化されて、さまざまな酸化誘導体になります。

還元: この化合物は、特定の条件下で還元されて、還元された形態になります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化されたおよび還元されたNB-001誘導体、ならびにアミノ基が他の官能基に置換された置換化合物があります。 .

科学研究の応用

NB-001は、幅広い科学研究の応用を持っています。

化学: アデニル酸シクラーゼ1仲介細胞シグナル伝達に関与する研究で使用されています。

生物学: 神経性および非神経性疼痛経路に対する影響が調査されています。

医学: 再発性口唇ヘルペスやその他のウイルス感染症の治療薬として研究されています。

類似化合物との比較

NB-001 is unique in its dual role as an adenylyl cyclase 1 inhibitor and a topical antiviral agent. Similar compounds include:

Adenosine 5’-monophosphate: Another adenylyl cyclase inhibitor but with different pharmacological properties.

Nelarabine: A purine nucleoside analog used in cancer treatment.

Purvalanol B: A cyclin-dependent kinase inhibitor with different molecular targets

NB-001 stands out due to its specific inhibition of adenylyl cyclase 1 and its application in both pain management and antiviral treatments .

特性

IUPAC Name |

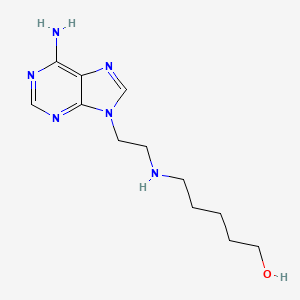

5-[2-(6-aminopurin-9-yl)ethylamino]pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O/c13-11-10-12(16-8-15-11)18(9-17-10)6-5-14-4-2-1-3-7-19/h8-9,14,19H,1-7H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPTTZZCRDVGSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCNCCCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384648 | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

NB-001 is developed by NanoBio with an additional pharmaceutical treatments utilizing the NanoStat antimicrobial technology for fungal, viral and bacterial infections of the skin and mucous membranes. In addition to *Herpes labialis*, clinical trials has begun with NanoTxt, which is a topical treatment for nail fungus (onychomycosis). NanoBio's product has the potential to be the first topical treatment for nail fungus with efficacy similar to systemic medications. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

686301-48-4 | |

| Record name | NB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686301484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NB-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-{[2-(6-Amino-9H-purin-9-yl)ethyl]amino}pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 686301-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89QT81NBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of NB001?

A1: this compound is a selective inhibitor of calcium-stimulated adenylyl cyclase subtype 1 (AC1). [, , , , , , , , ]

Q2: How does inhibiting AC1 lead to a reduction in pain?

A2: AC1 is a key enzyme in the cAMP signaling pathway, which is involved in neuronal plasticity. [, , ] Inhibiting AC1 in the anterior cingulate cortex (ACC), a brain region implicated in pain processing, blocks long-term potentiation (LTP). [, , , , ] LTP is a form of synaptic plasticity thought to contribute to chronic pain. [, , , ]

Q3: Does this compound affect pain signaling pathways other than AC1?

A3: Research suggests that this compound may also modulate NMDA receptor function and phosphorylation, contributing to its analgesic effects. [, ]

Q4: Does this compound affect synaptic plasticity in brain regions not related to pain?

A4: this compound does not seem to alter synaptic plasticity in the hippocampus, a brain region associated with learning and memory, suggesting its action is specific to pain pathways. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H21N7O, and its molecular weight is 279.35 g/mol. (Information derived from the provided chemical name: 5-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)pentan-1-ol)

Q6: Is there any spectroscopic data available for this compound?

A6: The provided abstracts do not contain specific spectroscopic data for this compound.

Q7: What types of pain models have been used to study this compound's efficacy?

A7: this compound has been shown to be effective in rodent models of neuropathic pain (caused by nerve injury), inflammatory pain, bone cancer pain, and visceral pain associated with irritable bowel syndrome. [, , , , , , ]

Q8: How is this compound administered in these animal models?

A8: Studies have investigated both intraperitoneal and oral administration of this compound, demonstrating analgesic effects in both cases. [, , ]

Q9: Are there any known structure-activity relationships for this compound or related compounds?

A9: While specific SAR data for this compound is limited in the provided abstracts, research indicates that the adenine moiety in its structure is not essential for AC isoform selectivity. [, ] This suggests that modifications targeting the ATP binding site of AC could lead to the development of more potent and selective AC inhibitors.

Q10: Does food intake affect the absorption of hthis compound?

A10: Food intake had minimal impact on the absorption of hthis compound tablets. []

Q11: What is the safety profile of this compound in preclinical studies?

A11: Preclinical studies in rodents indicated that this compound did not interfere with normal pain sensation (nociception), motor function, anxiety levels, or fear responses. [] These findings suggest a favorable safety profile for the compound.

Q12: Were there any observed side effects in the human safety study of hthis compound?

A12: The first-in-human study reported that hthis compound showed placebo-like safety and good tolerability in healthy volunteers. []

Q13: Are there any specific drug delivery strategies being explored for this compound?

A13: While the provided abstracts don't elaborate on specific drug delivery approaches for this compound, one study mentions the development of a topical nanoemulsion formulation (NB-001) for treating recurrent cold sores. [, ] This suggests that alternative delivery methods are being investigated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。